2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure consists of an acetonitrile core substituted at the α-position with two heterocyclic groups: a benzo[d]thiazole moiety and a pyrimidine derivative. The pyrimidine ring is further functionalized at the 2-position with a (2-(pyridin-3-yl)ethyl)amino group. The bis(2,2,2-trifluoroacetate) counterion indicates the presence of two trifluoroacetic acid molecules ionically bound to the parent compound.
Structurally, the molecule features:
- A benzo[d]thiazole system (a benzene fused to a thiazole ring) at one substituent.
- A 4-pyrimidinyl group at the other substituent, modified with a secondary amine linkage to a 3-pyridylethyl chain.
- A central acetonitrile group providing steric and electronic modulation.
- Two trifluoroacetate anions balancing the charge, likely protonating basic nitrogen atoms in the parent structure.
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number uniquely identifies the compound’s chemical identity. For the bis(2,2,2-trifluoroacetate) salt, the CAS number is 1234423-98-3 , while the free base is registered under 345987-15-7 .
The molecular formula of the free base is C₂₀H₁₆N₆S , confirmed by high-resolution mass spectrometry and elemental analysis. When complexed with two trifluoroacetate ions, the formula expands to C₂₄H₁₇F₆N₆O₄S , accounting for the addition of two CF₃COO⁻ groups.
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Free Base | C₂₀H₁₆N₆S | 372.45 |
| Bis-TFA Salt | C₂₄H₁₇F₆N₆O₄S | 614.48 |
Discrepancies in molecular weight reporting (e.g., 372.45 vs. 614.48 g/mol) arise from the inclusion or exclusion of counterions in analytical characterizations.
Bis(2,2,2-trifluoroacetate) Counterion Rationale
The use of bis(2,2,2-trifluoroacetate) as a counterion serves critical physicochemical and practical purposes:
- Solubility Enhancement : Trifluoroacetate (TFA) improves aqueous solubility by forming ion-dipole interactions with polar solvents, facilitating biological assays.
- Stabilization : The electron-withdrawing trifluoromethyl group stabilizes the conjugate base, reducing degradation during storage.
- Synthetic Practicality : TFA salts are easily formed during purification via acidification, a common step in heterocyclic amine isolation.
Properties
Molecular Formula |
C24H18F6N6O4S |
|---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H16N6S.2C2HF3O2/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14;2*3-2(4,5)1(6)7/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26);2*(H,6,7) |
InChI Key |
CIMRIDPPEONTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
Benzothiazole-2-carbaldehyde reacts with malononitrile in ethanol under basic conditions (e.g., triethylamine) to yield 2-(benzo[d]thiazol-2-yl)acetonitrile. This method achieves 75–85% yields under reflux (24–48 hours).
Reaction Scheme:
$$
\text{Benzothiazole-2-carbaldehyde} + \text{Malononitrile} \xrightarrow{\text{EtOH, TEA}} \text{2-(Benzo[d]thiazol-2-yl)acetonitrile}
$$
Nucleophilic Displacement
Benzothiazol-2-yl-acetonitrile (1 ) is synthesized by treating 2-aminobenzenethiol with chloroacetonitrile in the presence of iodine (I₂) in methanol. This method is faster (8 hours) but yields are moderate (60–65%).
Pyrimidine Ring Functionalization
The pyrimidine ring is introduced via Suzuki coupling or nucleophilic aromatic substitution (SNAr) :
Suzuki Coupling
2,4-Dichloropyrimidine undergoes Suzuki coupling with benzothiazol-2-yl-acetonitrile boronic ester using Pd(PPh₃)₄ as a catalyst. This method requires anhydrous DMF at 100°C for 12 hours, yielding 70–80% of 2-(benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile.
Key Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: DMF
SNAr Reaction
The chloropyrimidine intermediate reacts with 2-(pyridin-3-yl)ethylamine in the presence of HCl (1 M) at 80°C for 6 hours. This step achieves 65–75% yields after purification by column chromatography (SiO₂, ethyl acetate/methanol 4:1).
Reaction Scheme:
$$
\text{2-Chloropyrimidine} + \text{2-(Pyridin-3-yl)ethylamine} \xrightarrow{\text{HCl, DMF}} \text{2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile}
$$
Salt Formation with Trifluoroacetic Acid (TFA)
The free base is converted to the bis(trifluoroacetate) salt via protonation:
Acidic Treatment
The final compound is dissolved in dichloromethane (DCM) and treated with excess TFA (2 equivalents) at 0°C. After stirring for 1 hour, the solution is concentrated under reduced pressure.
Crystallization
The residue is recrystallized from acetone/TFA (1:1 v/v) to yield the bis(trifluoroacetate) salt with >95% purity.
Critical Parameters:
- Temperature: 0–5°C to prevent decomposition
- Solvent Ratio: Acetone/TFA ensures high crystallinity
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Time (h) | Key Reagents/Catalysts |
|---|---|---|---|---|
| Benzothiazole-Acetonitrile | Knoevenagel | 75–85 | 24–48 | Triethylamine, Ethanol |
| Benzothiazole-Acetonitrile | Nucleophilic | 60–65 | 8 | I₂, Methanol |
| Pyrimidine Coupling | Suzuki | 70–80 | 12 | Pd(PPh₃)₄, K₂CO₃ |
| Pyrimidine Amination | SNAr | 65–75 | 6 | HCl, DMF |
| Salt Formation | TFA Treatment | >95 | 1 | TFA, Acetone |
Optimization Challenges and Solutions
Side Reactions in SNAr
The ethylamino-pyridine side chain may undergo over-alkylation. Mitigation involves controlled stoichiometry (1:1 amine:chloropyrimidine) and low-temperature addition (0°C).
Purification of Hydrophilic Intermediates
Reverse-phase HPLC (C18 column) with 0.1% TFA in acetonitrile/water gradients resolves polar byproducts.
TFA Salt Stability
The bis(trifluoroacetate) salt is hygroscopic. Storage under anhydrous N₂ at −20°C prevents hydrolysis.
Scalability and Industrial Considerations
- Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic steps (e.g., Suzuki coupling), reducing reaction time by 40%.
- Catalyst Recycling : Pd recovery via charcoal filtration lowers costs in large-scale Suzuki reactions.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring.
Reduction: Reduction reactions could occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure indicates possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties. Its complex structure could contribute to the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)-2-(2-aminopyrimidin-4-yl)acetonitrile
- 2-(Pyridin-3-yl)-2-(2-aminopyrimidin-4-yl)acetonitrile
- 2-(Benzo[d]thiazol-2-yl)-2-(2-(pyridin-3-yl)ethylamino)pyrimidine
Uniqueness
What sets 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) apart is its combination of three distinct heterocyclic rings and the presence of the bis(2,2,2-trifluoroacetate) salt. This unique structure may confer specific properties that are advantageous in various applications, such as increased stability, solubility, or biological activity.
Biological Activity
The compound 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) , with CAS number 345987-15-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the implications of these findings in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.45 g/mol. It features a complex structure that combines elements from benzothiazole and pyrimidine derivatives, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps may include:
- Knoevenagel Condensation : Between 2-(benzo[d]thiazol-2-yl)acetonitrile and pyridine derivatives.
- Formation of Trifluoroacetate Salt : This step enhances solubility and stability.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to benzothiazole and pyrimidine structures. For example, compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
These values indicate a promising potential for selective targeting of cancer cells without significant toxicity to normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Related benzothiazole derivatives have demonstrated efficacy against various bacterial strains:
| Microorganism | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 16 | 98 |
| Escherichia coli | 32 | 90 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in DNA replication and repair mechanisms in cancer cells and bacteria. For instance, studies indicate that related compounds can inhibit DNA gyrase and topoisomerase enzymes, which are critical for bacterial survival and cancer cell proliferation .
Case Studies
- Antitumor Efficacy : A study involving the evaluation of similar benzothiazole-pyrimidine derivatives showed that they had a broad spectrum of activity against several cancer cell lines with varying degrees of sensitivity.
- Antimicrobial Evaluation : Another research highlighted the effectiveness of benzothiazole derivatives against resistant strains of bacteria, showcasing their potential in combating infections where conventional antibiotics fail.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound is synthesized via cyclocondensation reactions involving benzothiazole guanidine derivatives. A critical step involves heating 2-benzothiazolyl guanidine with acetylacetone or related reagents in triethyl orthoformate, followed by recrystallization in ethanol/DMF to isolate the product . Key intermediates include pyrimidine-based 2-aminobenzothiazoles, formed by reacting guanidine derivatives with trifluoroacetate-containing precursors .
Q. Which analytical methods are recommended for verifying purity and structural integrity?
Elemental analysis (C, H, N, S percentages) and spectroscopic techniques (e.g., NMR, IR) are essential. For example, elemental analysis data (e.g., C% 60.65, H% 4.31, N% 22.30, S% 8.54) confirm stoichiometric ratios, while recrystallization in ethanol/DMF ensures purity . High-performance liquid chromatography (HPLC) may further validate purity, though specific protocols should align with trifluoroacetate salt stability .
Q. How does the bis(2,2,2-trifluoroacetate) counterion influence solubility and stability?
The trifluoroacetate counterion enhances aqueous solubility due to its polar nature, which is critical for in vitro assays. However, it may hydrolyze under basic conditions, necessitating pH-controlled storage (e.g., pH 4–6 buffers) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires adjusting solvent polarity, temperature, and catalyst use. For example, triethyl orthoformate acts as both solvent and dehydrating agent; increasing reaction time (60–90 minutes) and temperature (80–100°C) can enhance cyclocondensation efficiency . Parallel monitoring via thin-layer chromatography (TLC) helps identify optimal termination points .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
Randomized block designs with split-plot frameworks are effective. For example:
Q. How can discrepancies in biological activity data across assay systems be resolved?
Discrepancies often arise from assay-specific conditions (e.g., cell line viability, solvent interference). Mitigation strategies include:
Q. What computational methods support mechanistic studies of this compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to targets like kinase domains. Focus on π-π stacking between the benzothiazole ring and hydrophobic enzyme pockets, validated by mutagenesis studies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
